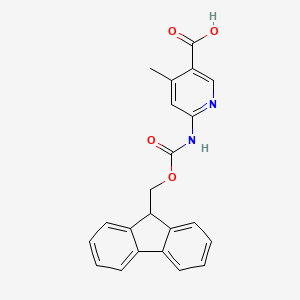
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylnicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylnicotinic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino group, which is further connected to a nicotinic acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylnicotinic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Protection of the amino group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the nicotinic acid derivative: The protected amino compound is then reacted with 4-methylnicotinic acid under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylnicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in peptide synthesis where the Fmoc group serves as a protecting group for amino acids.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylnicotinic acid involves its interaction with specific molecular targets. The Fmoc group provides steric hindrance and electronic effects that can influence the reactivity of the compound. The nicotinic acid moiety can interact with biological receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,2,2-trifluoroethyl)hexanoic acid
- 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid
- (2S)-6-Amino-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid
Uniqueness
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylnicotinic acid is unique due to the presence of the nicotinic acid moiety, which imparts specific chemical and biological properties. This distinguishes it from other Fmoc-protected compounds that may not have the same reactivity or biological activity.
Propriétés
Formule moléculaire |
C22H18N2O4 |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
6-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C22H18N2O4/c1-13-10-20(23-11-18(13)21(25)26)24-22(27)28-12-19-16-8-4-2-6-14(16)15-7-3-5-9-17(15)19/h2-11,19H,12H2,1H3,(H,25,26)(H,23,24,27) |
Clé InChI |
NJYFCQHGGHETFB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



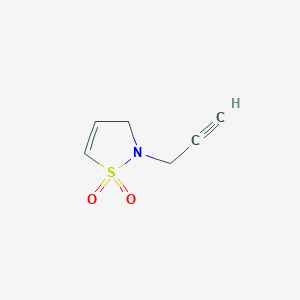
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13542631.png)
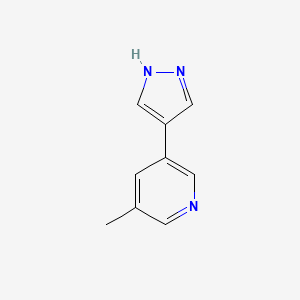


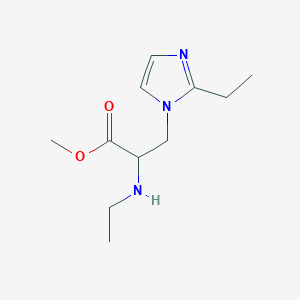
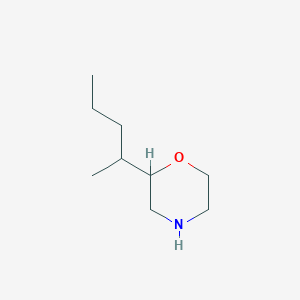
![3-Tert-butoxycarbonyl-7,7-difluoro-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B13542676.png)
![7-({2-Oxabicyclo[2.2.2]octan-4-yl}carbamoyl)heptanoic acid](/img/structure/B13542678.png)
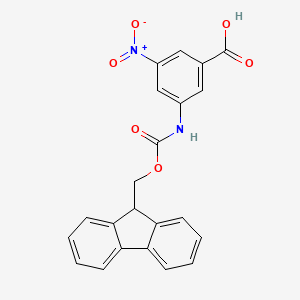
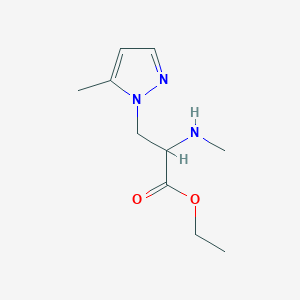
![5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13542716.png)
